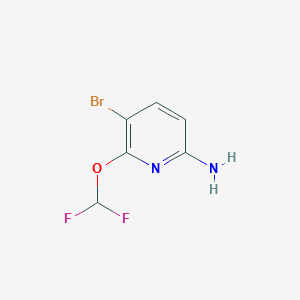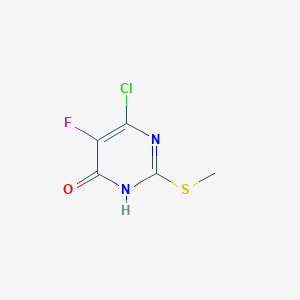
(2-Fluoro-5-methoxyphenethyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-5-methoxyphenethyl)hydrazine is an organic compound with the molecular formula C9H12FN2O It is a derivative of phenethylamine, where the phenyl ring is substituted with a fluorine atom at the second position and a methoxy group at the fifth position, and the ethylamine chain is replaced with a hydrazine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-5-methoxyphenethyl)hydrazine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-fluoro-5-methoxybenzaldehyde.
Formation of Phenethylamine Derivative: The benzaldehyde is then subjected to a reductive amination reaction with ethylamine to form 2-fluoro-5-methoxyphenethylamine.
Hydrazine Substitution: The final step involves the reaction of 2-fluoro-5-methoxyphenethylamine with hydrazine hydrate under acidic conditions to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-5-methoxyphenethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation Products: Azides, nitroso compounds.
Reduction Products: Amines, hydrazones.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
(2-Fluoro-5-methoxyphenethyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-methoxyphenethyl)hydrazine involves its interaction with various molecular targets, including enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. Additionally, the fluorine and methoxy substituents influence the compound’s binding affinity and specificity for different targets.
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-5-methoxyphenyl)hydrazine
- (2-Fluoro-5-methoxybenzyl)hydrazine
- (2-Fluoro-5-methoxyphenyl)hydrazine hydrochloride
Uniqueness
(2-Fluoro-5-methoxyphenethyl)hydrazine is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which impart distinct electronic and steric properties. These substituents enhance the compound’s reactivity and potential biological activity compared to similar compounds without these groups.
Properties
Molecular Formula |
C9H13FN2O |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
2-(2-fluoro-5-methoxyphenyl)ethylhydrazine |
InChI |
InChI=1S/C9H13FN2O/c1-13-8-2-3-9(10)7(6-8)4-5-12-11/h2-3,6,12H,4-5,11H2,1H3 |
InChI Key |
KOUDLQNWDGPDBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CCNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B13136357.png)
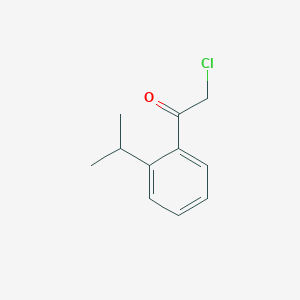
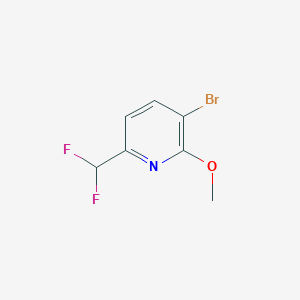
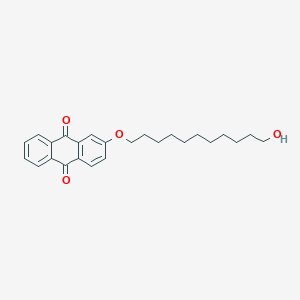
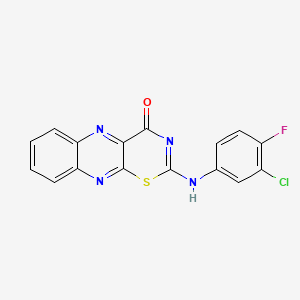
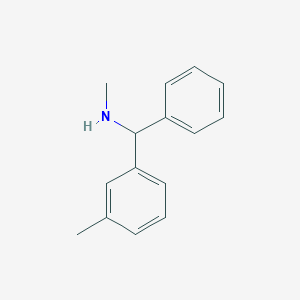

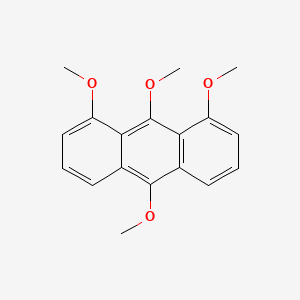

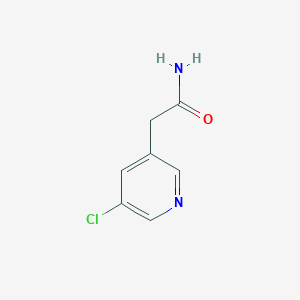
![Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13136415.png)
